2-Cyano-3-methoxynaphthalene

Overview

Description

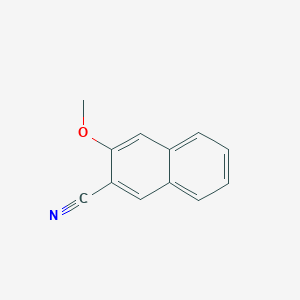

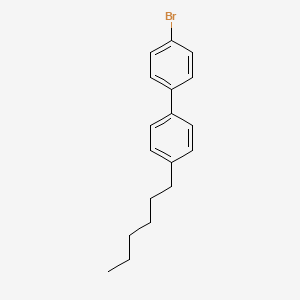

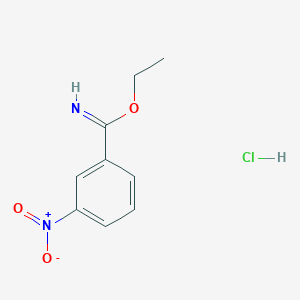

“2-Cyano-3-methoxynaphthalene” is a chemical compound with the CAS Number: 92616-44-9 . It has a molecular weight of 183.21 and its molecular formula is C12H9NO . The IUPAC name for this compound is 3-methoxy-2-naphthonitrile .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C12H9NO . This indicates that it contains 12 carbon atoms, 9 hydrogen atoms, and 1 nitrogen and oxygen atom each .

Scientific Research Applications

Catalytic Methylation

2-Methoxynaphthalene, closely related to 2-Cyano-3-methoxynaphthalene, is utilized in the catalytic methylation process, where dimethyl carbonate serves as a greener alternative to traditional methylating agents. This method involves the use of calcined-hydrotalcite supported on hexagonal mesoporous silica, achieving high conversion and selectivity towards 2-methoxynaphthalene, an intermediate in naproxen production. The process showcases zero-order kinetics with an apparent activation energy of 32.3 kcal/mol, emphasizing the potential for sustainable and efficient chemical synthesis (Yadav & Salunke, 2013).

Photochemical Reactions

The photo-addition of naphthalene derivatives, including methoxy- and cyano-substituents, to various ethylenes highlights the influence of these substituents on the resulting products. For instance, irradiation of 2-methoxynaphthalene with acrylonitrile leads to the formation of specific benzobicyclooctadiene compounds, demonstrating the application of photochemistry in creating complex molecular structures (Chamberlain & Mccullough, 1973).

Photoalkylation

Photoreactions involving 2-cyano-6-methoxynaphthalene with methoxy-substituted diarylcyclopropanes yield regioselective alkylation products. This regioselectivity is attributed to the formation of singlet exciplexes, demonstrating the potential for precise chemical modifications through photochemical means (Maeda, Matsuda, & Mizuno, 2009).

Cycloreversion and PET

The reductive photoinduced electron transfer (PET) cycloreversion of oxetanes using 1-methoxynaphthalene as an electron-transfer photosensitizer illustrates the intricate processes in photochemistry, leading to the formation of distinct products from the initial reactants. This highlights the application of photochemistry in molecular transformations and the study of reaction mechanisms (Pérez-Ruíz, Izquierdo, & Miranda, 2003).

Palladium-Catalyzed Annulation

The intramolecular carbopalladation of cyano groups facilitates the synthesis of 3,4-disubstituted 2-aminonaphthalenes, showcasing a methodology for constructing complex naphthalene derivatives with high regioselectivity. This process underlines the role of palladium catalysis in synthesizing valuable heterocyclic compounds (Tian, Pletnev, & Larock, 2003).

properties

IUPAC Name |

3-methoxynaphthalene-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO/c1-14-12-7-10-5-3-2-4-9(10)6-11(12)8-13/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFTOPFYRWFXMRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC=CC=C2C=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70538608 | |

| Record name | 3-Methoxynaphthalene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70538608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

92616-44-9 | |

| Record name | 3-Methoxynaphthalene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70538608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,5-Dihydro-naphtho[1,2-c]isoxazole](/img/structure/B1625906.png)

![2-[(Cyclopentyloxy)methyl]oxirane](/img/structure/B1625911.png)

![Benzene, [(2-bromoethyl)sulfonyl]-](/img/structure/B1625913.png)

![1-Methyl-2,2-dioxopyrido[2,3-c]thiazin-4-amine](/img/structure/B1625918.png)